molecular formula C30H46O3 B12300577 (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid

Cat. No.: B12300577
M. Wt: 454.7 g/mol
InChI Key: GPQBTLJRTQXVOM-UHFFFAOYSA-N
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Description

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is a triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are derived from six isoprene units. These compounds are known for their diverse biological activities and are found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction introduces oxygen atoms into the molecule, often converting hydroxyl groups to carbonyl groups.

    Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, converting carbonyl groups back to hydroxyl groups.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex triterpenoids and studying reaction mechanisms.

    Biology: The compound is investigated for its role in plant metabolism and its potential effects on various biological pathways.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking the activity of certain enzymes or receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    (2xi,20beta)-2,20-Dihydroxy-3-oxo-12-ursen-28-oic acid: Another triterpenoid with similar structural features but different functional groups.

    Olean-12-en-29-oic acid: A related compound with variations in the oxidation state and functional groups.

Uniqueness

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is unique due to its specific hydroxyl and double bond positions, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)

InChI Key

GPQBTLJRTQXVOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Origin of Product

United States

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